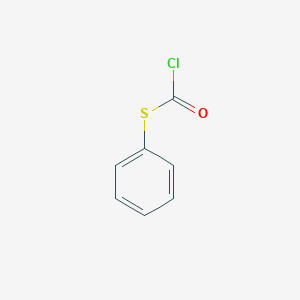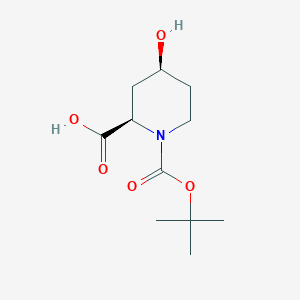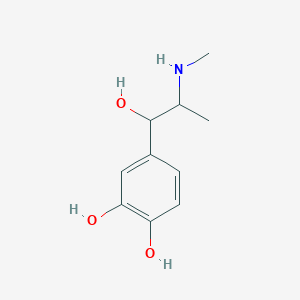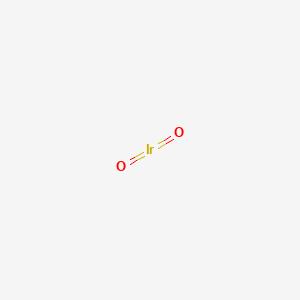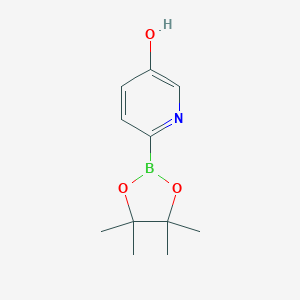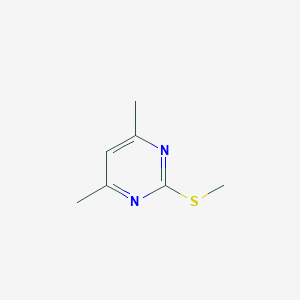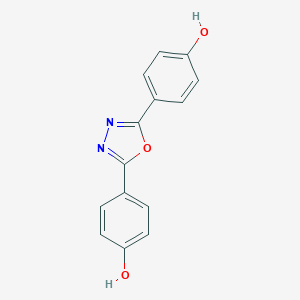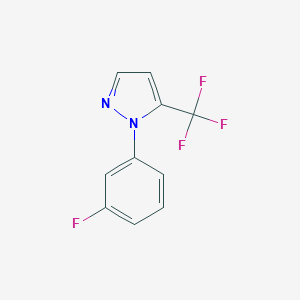
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "TPF" and has a molecular formula of C10H6F4N2.
Wirkmechanismus
The exact mechanism of action of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antitumor and anti-inflammatory activities may be related to its ability to inhibit certain enzymes and signaling pathways.
Biochemische Und Physiologische Effekte
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole in lab experiments include its potent antimicrobial, antitumor, and anti-inflammatory activities. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. These include investigating its potential use as a fluorescent probe for detecting metal ions, exploring its potential as a therapeutic agent for various diseases, and further elucidating its mechanism of action. Additionally, future studies could investigate the safety and toxicity of this compound in various animal models.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-fluorophenylhydrazine with trifluoroacetic anhydride in the presence of a base. This reaction leads to the formation of the intermediate 3-(trifluoroacetyl)phenylhydrazine, which is then treated with 1,1,1-trifluoro-3-buten-2-one to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
CAS-Nummer |
1269292-21-8 |
|---|---|
Produktname |
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Molekularformel |
C10H6F4N2 |
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F4N2/c11-7-2-1-3-8(6-7)16-9(4-5-15-16)10(12,13)14/h1-6H |
InChI-Schlüssel |
WRLZROKPJIFPRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F |
Synonyme |
1-(3-fluorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








